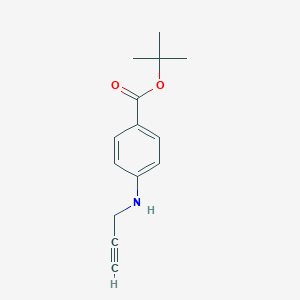

Tert-butyl 4-(2-propynylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 4-(2-propynylamino)benzoate is a chemical compound with the molecular formula C14H17NO2 . It has an average mass of 231.290 Da and a monoisotopic mass of 231.125931 Da .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-(2-propynylamino)benzoate is1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

Tert-butyl 4-(2-propynylamino)benzoate has a molecular weight of 231.29 . It is recommended to be stored in a refrigerator .Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 4-(2-propynylamino)benzoate: is utilized in organic synthesis, particularly in the synthesis of N-tert-butyl amides . These amides are pivotal in creating a wide range of organic compounds due to their stability and reactivity. The compound serves as a precursor in reactions catalyzed by zinc perchlorate, enabling the formation of N-tert-butyl amides under mild and solvent-free conditions .

Drug Synthesis

In the pharmaceutical industry, Tert-butyl 4-(2-propynylamino)benzoate plays a role in the synthesis of drugs. It’s involved in the production of N-tert-butyl amides, which are found in medications such as Finasteride and Epristeride, used to treat benign prostatic hyperplasia, and in antiretroviral drugs like Indinavir, Nelfinavir, and Saquinavir for HIV treatment .

Cancer Research

The compound’s derivatives are being explored for their potential in cancer research. While specific studies on Tert-butyl 4-(2-propynylamino)benzoate in cancer research are not detailed in the search results, its role in synthesizing intermediates used in anticancer agents suggests its indirect contribution to the field .

Medicinal Chemistry

In medicinal chemistry, Tert-butyl 4-(2-propynylamino)benzoate is a valuable intermediate. Its transformation into various amide compounds can lead to the development of new therapeutic agents with potential applications in treating a range of diseases .

Chemical Engineering

This compound is significant in chemical engineering, particularly in the modulation of supramolecular structures. The removal of tert-butyl groups from derivatives on surfaces like silver can lead to the construction of stable and long-range ordered nanostructures, which are essential in the development of functional molecular devices .

Biochemistry

In biochemistry, Tert-butyl 4-(2-propynylamino)benzoate could be used in the study of enzyme-catalyzed reactions where amide bonds are formed or broken down. Although specific applications in biochemistry are not highlighted in the search results, the compound’s role in synthesizing biochemical intermediates is implied .

Pharmacology

The pharmacological applications of Tert-butyl 4-(2-propynylamino)benzoate include its use as a building block in the synthesis of various pharmacologically active compounds. Its role in the synthesis of N-tert-butyl amides, which are present in several drugs, underscores its importance in the development of new pharmacological treatments .

Environmental Science

While direct applications in environmental science are not explicitly mentioned, the compound’s role in synthesizing intermediates that could be used in environmental remediation or as part of green chemistry initiatives can be inferred. Its involvement in creating compounds that may interact with environmental pollutants or contribute to sustainable chemical processes suggests potential applications in this field .

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(prop-2-ynylamino)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-10-15-12-8-6-11(7-9-12)13(16)17-14(2,3)4/h1,6-9,15H,10H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCOTTZGIWYPX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)NCC#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435345 |

Source

|

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-propynylamino)benzoate | |

CAS RN |

112888-76-3 |

Source

|

| Record name | tert-Butyl 4-[(prop-2-yn-1-yl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)

![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)